molecular formula C9H12S B2873532 3,5-Dimethylthioanisole CAS No. 66794-11-4

3,5-Dimethylthioanisole

Cat. No.: B2873532
CAS No.: 66794-11-4
M. Wt: 152.26
InChI Key: ZHRCEGLNBBUOOS-UHFFFAOYSA-N
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Description

3,5-Dimethylthioanisole is a chemical compound with the molecular formula C9H12S . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate and tetrabutylammonium bromide in dimethyl sulfoxide at 20°C for 16 hours . The crude product is obtained as a slightly yellow oil and is used for the next step without further purification .


Molecular Structure Analysis

The this compound molecule contains a total of 22 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 152.26 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Solar Cell Applications

A 2021 study by Mathiyalagan et al. explored the use of 3,5-Dimethylanisole in solar cell applications. Their research, combining experimental and theoretical work, focused on the molecular structure and vibrational analysis of 3,5-Dimethylanisole (3,5-DMA). Using Density Functional Theory (DFT) methods, they analyzed its structural and spectroscopic data. This study highlights 3,5-Dimethylanisole's potential in donor-pi-acceptor (D-PI-A) dyes for solar cells, indicating its usefulness in renewable energy technologies (Mathiyalagan et al., 2021).

2. In Vitro and In Vivo Analysis in Neural Oxidative Stress

Chao et al. (2019) conducted an in-depth study on the effects of 3,5-Dimethylaniline (3,5-DMA) and its metabolites on neural oxidative stress and neurodevelopmental toxicity. They investigated the impact of these compounds on fetal neurite growth and brain development, using in vitro cell cultures and in vivo studies in rats. Their findings suggest the potential of 3,5-DMA in understanding the mechanisms of neural toxicity and development (Chao et al., 2019).

3. Chemical Analysis and Spectrophotometric Applications

In 2009, Al-Attas et al. developed a spectrophotometric method for determining amino heterocyclic donors, including 3,5-Dimethyl-pyrazole (DMP). This method, based on Charge Transfer (CT) interactions with chloranilic acid, highlights the analytical applications of 3,5-Dimethyl-pyrazole in chemical analysis, showcasing its role in developing accurate and precise analytical techniques (Al-Attas et al., 2009).

Safety and Hazards

3,5-Dimethylthioanisole can cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use appropriate protective clothing and gloves to prevent skin exposure .

Future Directions

While specific future directions for 3,5-Dimethylthioanisole were not found in the search results, one paper discusses the use of a similar compound, 3,5-dimethylisoxazol-4-yl, in the design and synthesis of potent BRD4 inhibitors with anti-breast cancer activity . This suggests potential future directions in the development of new therapeutic agents.

Properties

IUPAC Name

1,3-dimethyl-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRCEGLNBBUOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0 g (0.072 mol) of 3,5-dimethylbenzenethiol, 9.95 g (0.072 mol) of potassium carbonate and 0.46 g (1.4 mmol) of tetrabutylammonium bromide are suspended in 20 ml of dimethylsulfoxide under argon. Iodomethane (10.2 g, 0.072 mol) is added dropwise, and the mixture is stirred 16 h at ambient temperature. After pouring the mixture into water, the product is extracted with ether, washed with water, dried over sodium sulfate and concentrated in vacuo. The crude product 9.6 g (0.063 mol; 88%) is obtained as a slightly yellow oil, and is used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.46 g
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
88%

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